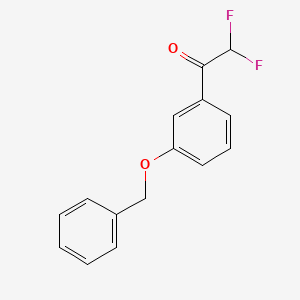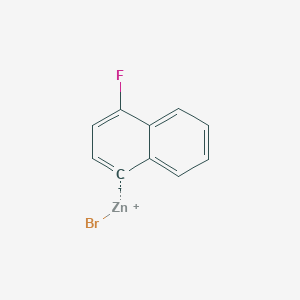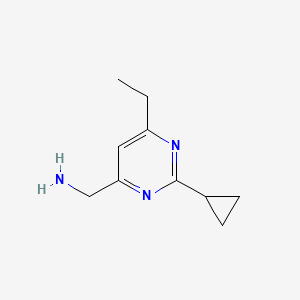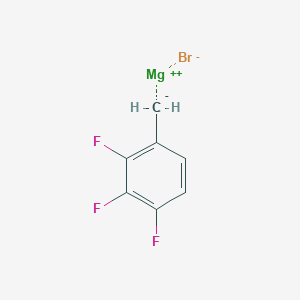![molecular formula C13H10BrFOZn B14886570 3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide](/img/structure/B14886570.png)
3-[(4'-Fluorophenoxy)methyl]phenylZinc bromide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide, 0.25 M in tetrahydrofuran (THF) is an organozinc compound used in various chemical reactions. It is known for its reactivity and utility in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide typically involves the reaction of 3-[(4’-fluorophenoxy)methyl]bromobenzene with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The use of automated systems for mixing and monitoring can enhance efficiency and safety .
Análisis De Reacciones Químicas
Types of Reactions
3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Coupling Reactions: It is commonly used in cross-coupling reactions, such as Negishi coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Reagents: Common reagents include palladium or nickel catalysts, which facilitate the coupling reactions.
Major Products Formed
Aplicaciones Científicas De Investigación
3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide is used in various scientific research applications:
Chemistry: It is used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: It can be used to modify biological molecules for research purposes.
Industry: Used in the production of advanced materials and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide involves the transfer of the phenyl group from the zinc atom to a target molecule. This transfer is facilitated by the presence of a catalyst, which activates the zinc compound and the target molecule, allowing the formation of a new carbon-carbon bond. The molecular targets and pathways involved depend on the specific reaction and the nature of the target molecule .
Comparación Con Compuestos Similares
Similar Compounds
- 3-Fluoro-4-[(4-morpholino)methyl]phenylzinc bromide
- 4-[(4-Morpholino)methyl]phenylzinc iodide
Comparison
Compared to similar compounds, 3-[(4’-Fluorophenoxy)methyl]phenylzinc bromide is unique due to the presence of the fluorophenoxy group, which can impart different reactivity and selectivity in chemical reactions. This uniqueness makes it valuable in specific synthetic applications where other compounds may not be as effective .
Propiedades
Fórmula molecular |
C13H10BrFOZn |
|---|---|
Peso molecular |
346.5 g/mol |
Nombre IUPAC |
bromozinc(1+);1-fluoro-4-(phenylmethoxy)benzene |
InChI |
InChI=1S/C13H10FO.BrH.Zn/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;;/h1-2,4-9H,10H2;1H;/q-1;;+2/p-1 |
Clave InChI |
ZQYFCKCFBFIFPZ-UHFFFAOYSA-M |
SMILES canónico |
C1=C[C-]=CC(=C1)COC2=CC=C(C=C2)F.[Zn+]Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,3-dimethyl-8-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14886501.png)
![8-Cyclopropyl-5-oxa-2,8-diazaspiro[3.5]nonan-9-one](/img/structure/B14886509.png)



![[S(R)]-N-[(1R)-1-[2-(Diphenylphosphino)phenyl]-2,2-dimethylpropyl]-N,2-dimethyl-2-propanesulfinamide](/img/structure/B14886536.png)

![9-(3,4-Dimethylphenyl)-3-((3-(trifluoromethyl)benzyl)thio)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/structure/B14886551.png)



